An In-Depth Technical Guide to the Structural Analysis of 4-Chloro-5-methylpicolinic Acid
An In-Depth Technical Guide to the Structural Analysis of 4-Chloro-5-methylpicolinic Acid
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation and verification of 4-Chloro-5-methylpicolinic acid. Designed for researchers, analytical scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond rote procedural descriptions. It offers an integrated analytical strategy, explaining the causal reasoning behind the selection of specific techniques and experimental parameters. We will detail a multi-technique approach encompassing chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, culminating in an unambiguous confirmation of the molecule's constitution. Each section includes field-proven insights and detailed, self-validating protocols to ensure scientific rigor and reproducibility.
Introduction and Core Objectives
4-Chloro-5-methylpicolinic acid is a substituted pyridine derivative of significant interest. Its structural backbone is a key pharmacophore and a critical intermediate in the synthesis of various agrochemicals, particularly herbicides.[1] Given its role, an unequivocal confirmation of its structure is paramount for quality control, regulatory compliance, and understanding structure-activity relationships (SAR). The presence of positional isomers (e.g., 6-Chloro-5-methylpicolinic acid) necessitates a robust analytical workflow capable of discerning subtle structural differences.
This guide outlines a logical, multi-pillar strategy to:
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Confirm the molecular identity and elemental composition.
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Establish the precise connectivity of all atoms.
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Verify the substitution pattern on the pyridine ring.
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Assess the purity of the analyte.
The core philosophy is not just to acquire data, but to build a self-validating case for the structure where each piece of evidence corroborates the others.
Foundational Physicochemical Characterization
Before undertaking advanced spectroscopic analysis, it is essential to confirm the fundamental properties of the compound under investigation. This data serves as the initial checkpoint against which all subsequent findings will be compared.
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-5-methylpicolinic acid | [2] |
| Synonym | 4-chloro-5-methyl-2-pyridinecarboxylic acid | [2] |
| CAS Number | 882679-14-3 | [3][4] |
| Molecular Formula | C₇H₆ClNO₂ | [1][4] |
| Molecular Weight | 171.58 g/mol | [1][4] |
| MDL Number | MFCD12400883 | [1] |
Integrated Analytical Workflow
A robust structural elucidation is not a linear process but an integrated workflow. Data from each technique should be used to question and confirm findings from the others.
Caption: Integrated workflow for structural elucidation.
Chromatographic Purity Assessment: HPLC-UV/DAD
Expertise & Causality: Before committing to time-intensive spectroscopic analysis, purity must be established. High-Performance Liquid Chromatography (HPLC) is the industry standard. A reversed-phase method is optimal for this moderately polar molecule. The inclusion of a mild acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks. A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is chosen to assess peak purity spectrally and determine the optimal wavelength for quantification.[5][6]
Protocol 4.1: HPLC Purity Analysis
-
System: HPLC with UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 265 nm, collecting spectra from 200-400 nm.
-
Sample Preparation: Accurately weigh ~1 mg of 4-Chloro-5-methylpicolinic acid and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Dilute as necessary.
-
Injection Volume: 5 µL.
-
Acceptance Criteria: The main peak should represent ≥98% of the total peak area. Peak purity analysis via DAD should confirm no co-eluting impurities.
Mass Spectrometry: Confirming the Formula
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. Electrospray ionization (ESI) is the preferred technique for this polar, acidic molecule, typically run in negative ion mode to deprotonate the carboxylic acid [M-H]⁻. The most critical diagnostic feature will be the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Observing the [M-H]⁻ and [M+2-H]⁻ peaks in this ratio is definitive proof of a monochlorinated compound.
Protocol 5.1: HRMS Data Acquisition
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System: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Negative ESI.
-
Sample Infusion: Prepare a ~10 µg/mL solution in 50:50 acetonitrile/water with 0.1% formic acid. Infuse directly or via LC-MS using the HPLC method above.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis:
-
Locate the base peak corresponding to the [M-H]⁻ ion.
-
Calculate the exact mass and compare it to the theoretical mass of C₇H₅ClNO₂⁻ (170.0014). The mass error should be < 5 ppm.
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Verify the presence of the A+2 isotopic peak at m/z ~172.00, with an intensity of approximately 32% relative to the monoisotopic peak.
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Spectroscopic Elucidation
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy serves as a rapid check for key functional groups. For a carboxylic acid, the spectrum is dominated by two highly characteristic features: a very broad O-H stretch due to hydrogen bonding and a sharp, strong C=O stretch.[7][8]
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O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, often obscuring the C-H stretches. This breadth is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[8][9]
-
C=O Stretch: A strong, sharp absorption is expected around 1700-1725 cm⁻¹. Its position indicates a carbonyl conjugated with an aromatic system.[7]
-
C-O Stretch & O-H Bend: Look for a C-O stretching band between 1200-1320 cm⁻¹ and a broad O-H out-of-plane bend centered around 900 cm⁻¹.[9]
-
Aromatic C-H & C=C: Aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C ring stretches will be in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for determining the precise connectivity of the molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unassailable structural proof.[10][11] The solvent of choice is typically DMSO-d₆, which will solubilize the acid and provide a non-interfering signal.
| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| H6 | ~8.6 | Singlet (s) | 1H | Proton adjacent to the ring nitrogen, deshielded. |
| H3 | ~8.1 | Singlet (s) | 1H | Aromatic proton, deshielded by adjacent carboxyl group. |
| -CH₃ | ~2.4 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |
| -COOH | ~13.5 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, will exchange with D₂O. |
| Carbon | Predicted Shift (ppm) | Rationale |
| C=O | ~166 | Carboxylic acid carbonyl carbon. |
| C2 | ~150 | Carbon bearing the carboxyl group, adjacent to N. |
| C6 | ~152 | Carbon adjacent to N, deshielded. |
| C4 | ~145 | Carbon bearing the chlorine atom. |
| C5 | ~135 | Carbon bearing the methyl group. |
| C3 | ~125 | Aromatic CH carbon. |
| -CH₃ | ~18 | Methyl carbon. |
Note: Chemical shifts are estimates based on analogous structures and substituent effects. Actual values may vary.[11][12][13][14]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For this molecule, no H-H couplings are expected between the ring protons, confirming their isolated nature.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It will definitively correlate the signal at ~8.6 ppm to C6, ~8.1 ppm to C3, and ~2.4 ppm to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key expected HMBC correlations for structural confirmation.
Key HMBC Correlations to Verify:
-
From Methyl Protons (H-Me): Correlations to C4, C5, and C6 will lock the position of the methyl group at C5 and confirm its proximity to the chloro-substituted C4 and the C6 proton.
-
From H3: Correlations to C2, C4, and C5 are expected. The correlation to the carbonyl carbon (COOH) is also crucial.
-
From H6: Correlations to C2 and C4 will confirm its position adjacent to the nitrogen and two carbons away from the chloro-substituted carbon.
The Gold Standard: Single Crystal X-Ray Crystallography
For absolute, unambiguous proof of structure, particularly the substitution pattern, single-crystal X-ray crystallography is the ultimate technique.[15][16] It provides a three-dimensional map of electron density in the solid state, from which atomic positions can be determined with extremely high precision.[17][18][19] While contingent on the ability to grow a high-quality single crystal, a successful analysis provides irrefutable evidence of the molecular structure.
Conclusion
The structural analysis of 4-Chloro-5-methylpicolinic acid demands a meticulous, multi-faceted approach. By integrating chromatographic purity assessment with definitive mass and isotopic data from HRMS and a comprehensive suite of NMR experiments, a confident and self-validating structural assignment can be achieved. The workflow and protocols detailed in this guide provide a robust framework for researchers to ensure the identity and quality of this important chemical intermediate, mitigating the risks of isomeric confusion and ensuring the integrity of downstream applications.
References
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